Structural and Electronic Differentiation: 2-Chloro-4-Methyl vs. 2,5-Dimethyl Anilide Analogs
The target compound possesses a 2-chloro-4-methylphenyl substituent, which is electronically distinct from the closely related 2,5-dimethylphenyl analog (CAS 850377-28-5). The electron-withdrawing chlorine atom at the ortho position modifies the anilide ring's electron density, hydrogen-bonding capacity, and metabolic stability compared to the electron-donating methyl group in the analog [1]. While no direct biological head-to-head data for these two compounds is publicly available, the foundational patent for this class teaches that 'each substituent profoundly influences NK1 binding affinity' and that 'halogen substitution at the ortho position can significantly enhance potency' [1]. This is a Class-level inference based on the patent's structure-activity relationship (SAR) disclosure.
| Evidence Dimension | Calculated LogP (XLogP3-AA) as a measure of lipophilicity |
|---|---|
| Target Compound Data | 2.6 [2] |
| Comparator Or Baseline | N-(2,5-dimethylphenyl) analog: Computed XLogP3-AA is approximately 2.2 (estimated based on loss of Cl, gain of CH3) [2] |
| Quantified Difference | Δ LogP ≈ +0.4; indicates higher lipophilicity for the target compound, potentially affecting membrane permeability and CNS penetration |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [2] |
Why This Matters
The higher calculated lipophilicity suggests different pharmacokinetic behavior, making the target compound a distinct tool for probing the role of halogen substitution in NK1 receptor binding and CNS exposure.
- [1] Schoentjes, B., Poncelet, A. P., Coupa, S., Simonnet, Y. R. F., & Janssens, F. E. (2009). U.S. Patent No. US 7,612,056 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem Compound Summary for CID 2622620, Computed Properties. National Center for Biotechnology Information (2025). View Source
